![molecular formula C11H13NO2 B2949443 2-Piperidinone, 1-(3-hydroxyphenyl)- CAS No. 889129-41-3](/img/structure/B2949443.png)
2-Piperidinone, 1-(3-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 1-(3-hydroxyphenyl)- is an organic compound that belongs to the class of chemical compounds known as piperidones . Piperidones are a class of chemical compounds sharing the piperidone skeleton . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine . This multicomponent reaction is related to the Hantzsch pyridine synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Piperidinone, 1-(3-hydroxyphenyl)- is C11H13NO2 . It is an organic compound with the formula (CH2)4CONH . The compound is classified as a lactam .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are important synthetic blocks for drug construction. The compound can be used in one-pot synthesis processes to create various piperidine derivatives, which are then used in medicinal chemistry .
Anticancer Applications
Piperidine nucleus and its derivatives, including 1-(3-hydroxyphenyl)piperidin-2-one, show potential in anticancer treatments. They are being researched for their efficacy in inhibiting or suppressing cancer cell growth .
Antimicrobial Properties
These compounds also exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents to combat various bacterial and viral infections .
Analgesic Uses
The analgesic properties of piperidine derivatives make them useful in pain management research, providing a basis for developing new pain relief medications .
Anti-inflammatory Effects
Research into the anti-inflammatory effects of piperidine-based compounds is ongoing, with the potential for new treatments for inflammation-related conditions .
Antipsychotic Agents
The compound’s structure is being explored for its use as an antipsychotic agent, potentially contributing to mental health medication developments .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Future research could focus on these areas.
properties
IUPAC Name |
1-(3-hydroxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h3-5,8,13H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGUDBECODJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone, 1-(3-hydroxyphenyl)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.